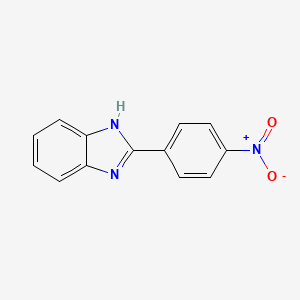

2-(4-nitrophenyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNHSLVVOOKWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395505 | |

| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729-13-5 | |

| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-nitrophenyl)-1H-benzimidazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-nitrophenyl)-1H-benzimidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] This document details a reliable synthetic protocol, explores the underlying reaction mechanism, and presents a multi-faceted characterization workflow. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a practical and scientifically grounded understanding of this important chemical entity.

Introduction: The Significance of this compound

Benzimidazole and its derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous pharmacologically active agents.[1][2][3] Their diverse biological activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5][6] The title compound, this compound, is a particularly valuable synthetic intermediate. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the molecule's electronic properties and provides a reactive handle for further chemical modifications, such as reduction to an amino group, enabling the synthesis of a diverse library of novel compounds for biological screening.[1][5]

Molecular Structure and Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 729-13-5 | [1][7] |

| Molecular Formula | C₁₃H₉N₃O₂ | [1][7] |

| Molecular Weight | 239.23 g/mol | [1][7] |

| Appearance | Light yellow to orange crystalline powder | [1] |

| Melting Point | ~307 °C | [1] |

Synthesis of this compound

The most common and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation.[8][9][10] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, such as an aldehyde.[8][9][10] For the synthesis of this compound, o-phenylenediamine is reacted with 4-nitrobenzaldehyde.[1][11][12][13]

Reaction Mechanism

The synthesis proceeds via a two-step, one-pot reaction. The initial step is the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation.

-

Schiff Base Formation: The nucleophilic primary amino groups of o-phenylenediamine attack the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This is followed by the elimination of a water molecule to form the N-(4-nitrobenzylidene)benzene-1,2-diamine (a Schiff base) intermediate.[1][11]

-

Cyclization and Oxidation: The remaining free amino group of the Schiff base intermediate then undergoes an intramolecular nucleophilic attack on the imine carbon. The resulting dihydrobenzimidazole intermediate is subsequently oxidized to the aromatic this compound. This oxidation can occur in the presence of an oxidizing agent or, in many cases, atmospheric oxygen, especially at elevated temperatures.

Visualizing the Synthesis Workflow

Caption: One-pot synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a robust one-pot synthesis of this compound.

Materials:

-

o-Phenylenediamine (1.0 mmol)

-

4-Nitrobenzaldehyde (1.0 mmol)[12]

-

Ethanol or Water (10 mL)[12]

-

Catalyst (optional, e.g., a catalytic amount of a Lewis or Brønsted acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 mmol) and 4-nitrobenzaldehyde (1.0 mmol) in the chosen solvent (10 mL).[12]

-

Reaction Conditions: The mixture is stirred and heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is collected by vacuum filtration.

-

Purification by Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid.[14][15][16][17]

Characterization of this compound

A thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3436 | N-H stretching | [18] |

| 1607 | C=N stretching (imidazole ring) | [18] |

| 1516 & 1338 | Asymmetric and symmetric NO₂ stretching | [18] |

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~13.31 | singlet | 1H | N-H (imidazole) | [18] |

| ~8.41-8.44 | multiplet | 4H | Aromatic protons of the nitrophenyl ring | [4][18] |

| ~7.66-7.73 | multiplet | 2H | Aromatic protons of the benzimidazole ring | [18] |

| ~7.28 | singlet | 2H | Aromatic protons of the benzimidazole ring | [18] |

¹³C NMR (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~149.46 | C=N (imidazole ring) | [18] |

| ~148.26 | Carbon attached to NO₂ | [18] |

| ~136.50 | Quaternary carbon of the nitrophenyl ring | [18] |

| ~127.85 | Aromatic carbons | [18] |

| ~124.76 | Aromatic carbons | [18] |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Molecular Ion Peak:

| Technique | [M+H]⁺ (m/z) | Reference |

| ESI-HRMS | 240.0768 | [18] |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum typically shows absorption bands corresponding to the π → π* transitions of the aromatic systems.

Physical and Analytical Characterization

| Analysis | Expected Result |

| Melting Point | A sharp melting point around 307 °C indicates high purity.[1] |

| Elemental Analysis | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for C₁₃H₉N₃O₂.[14] |

Conclusion

This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The presented one-pot synthesis via the Phillips-Ladenburg condensation is an efficient and reliable method. The comprehensive characterization workflow, employing a suite of spectroscopic and analytical techniques, ensures the confirmation of the product's identity and purity. This foundational knowledge is critical for researchers and scientists who utilize this versatile building block in the development of novel therapeutic agents and advanced materials.

References

- 1. This compound|CAS 729-13-5 [benchchem.com]

- 2. benthamscience.com [benthamscience.com]

- 3. chemijournal.com [chemijournal.com]

- 4. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]

- 5. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C13H9N3O2 | CID 3720818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CAS#:54821-03-3 | 2-(4-nitrophenyl)-1-[(4-nitrophenyl)methyl]benzimidazole | Chemsrc [chemsrc.com]

- 14. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Home Page [chem.ualberta.ca]

- 16. Tips & Tricks [chem.rochester.edu]

- 17. mt.com [mt.com]

- 18. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Synthesis of 2-(4-nitrophenyl)-1H-benzimidazole from o-Phenylenediamine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole, a valuable heterocyclic compound, from the foundational reagents o-phenylenediamine and 4-nitrobenzaldehyde. As a key structural motif in medicinal chemistry, understanding the nuances of its synthesis is critical for the development of novel therapeutics.[1][2][3] This document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction mechanism, optimization strategies, and the critical safety protocols required for a successful and safe synthesis.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is classified as a "privileged structure" in drug discovery.[1] This is due to its remarkable ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The specific derivative, this compound, serves as a versatile building block for further chemical modifications, making its efficient synthesis a topic of considerable interest.[1]

The Core Reaction: Mechanism and Rationale

The synthesis of this compound is fundamentally a condensation reaction between o-phenylenediamine and 4-nitrobenzaldehyde.[1][4] The process can be conceptually broken down into two primary stages: the formation of a Schiff base intermediate and its subsequent intramolecular cyclization and aromatization.

Step 1: Nucleophilic Attack and Schiff Base Formation

The reaction is initiated by the nucleophilic attack of one of the primary amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.[1] This is followed by a dehydration step to form an imine linkage, resulting in the crucial Schiff base precursor, N-(4-nitrobenzylidene)benzene-1,2-diamine.[1][4]

Step 2: Intramolecular Cyclization and Oxidation

The newly formed Schiff base undergoes an intramolecular cyclization, where the second amino group of the o-phenylenediamine moiety attacks the imine carbon. This forms a five-membered dihydro-benzimidazole intermediate. The final step involves an oxidative aromatization to yield the stable this compound ring system. This oxidation can occur via various pathways, including air oxidation, especially when catalyzed.[5]

Reaction Mechanism Overview

Caption: The reaction proceeds via condensation to a Schiff base, followed by cyclization and oxidation.

Experimental Protocol: A Validated Approach

This section details a robust and reproducible protocol for the synthesis of this compound. The choice of solvent and catalyst is critical for achieving high yields and purity. While various methods exist, including catalyst-free options, the use of a mild catalyst like ammonium chloride in a suitable solvent such as chloroform or ethanol is a common and effective approach.[6][7]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 1 mmol OPD) |

| o-Phenylenediamine (OPD) | C₆H₈N₂ | 108.14 | 1.0 mmol (108.1 mg) |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 1.0 mmol (151.1 mg) |

| Ammonium Chloride (Catalyst) | NH₄Cl | 53.49 | 4.0 mmol (214.0 mg) |

| Chloroform (Solvent) | CHCl₃ | 119.38 | 5 mL |

| Ethanol (for washing/recrystallization) | C₂H₅OH | 46.07 | As needed |

| Ethyl Acetate (TLC eluent) | C₄H₈O₂ | 88.11 | As needed |

| Hexane (TLC eluent) | C₆H₁₄ | 86.18 | As needed |

Step-by-Step Procedure

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.0 mmol) and ammonium chloride (4.0 mmol) in chloroform (5 mL).[6]

-

Addition of Aldehyde: To this stirred solution, add 4-nitrobenzaldehyde (1.0 mmol) at room temperature.

-

Reaction: Continue stirring the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 70:30) eluent system.[6] The reaction is typically complete within 4-6 hours.[6][7]

-

Product Isolation: Upon completion, the product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.[7]

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.[7]

-

Purification: For higher purity, the crude product should be recrystallized from a suitable solvent, such as an ethanol/water mixture.[7] Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with cold water, and dry thoroughly, preferably in a vacuum oven at 100°C. The expected product is a light yellow to orange crystalline powder.[1]

Experimental Workflow

Caption: A sequential workflow for the synthesis, purification, and isolation of the target compound.

Process Optimization and Catalysis

While the described protocol is effective, several factors can be adjusted to optimize for yield, reaction time, and environmental impact.

-

Catalyst Choice: A variety of catalysts can be employed. Ammonium chloride is an inexpensive and environmentally benign option that gives good yields (often in the 75-94% range for similar benzimidazoles).[6] Other systems, such as erbium triflate or supported gold nanoparticles, have also been shown to be highly effective, sometimes under even milder conditions.[2][5] The choice of catalyst often depends on cost, availability, and desired reaction conditions (e.g., temperature, solvent).

-

Solvent Selection: Chloroform has been found to be a suitable solvent for this reaction.[6] However, other solvents like methanol, ethanol, or acetonitrile can also be used.[6][7] The optimal solvent may vary depending on the specific catalyst and substrates.

-

Temperature: Many modern protocols for this synthesis can be efficiently run at room temperature, which is advantageous for energy consumption and minimizing side reactions.[6] Some methods may still utilize heating or reflux to accelerate the reaction.[7]

-

Stoichiometry: Using a 1:1 molar ratio of o-phenylenediamine to 4-nitrobenzaldehyde is typical for synthesizing the desired 2-substituted benzimidazole.[7] Deviating from this can lead to the formation of byproducts, such as 1,2-disubstituted benzimidazoles.[5]

Safety and Handling: A Non-Negotiable Priority

Both o-phenylenediamine and 4-nitrobenzaldehyde, along with the solvents used, present specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

-

o-Phenylenediamine:

-

Hazards: This compound is toxic and can cause severe skin and eye irritation or burns.[8] It is a suspected mutagen.

-

Handling: Always handle in a well-ventilated chemical fume hood.[8] Avoid skin and eye contact by wearing appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[8] In case of contact, immediately wash the affected area with copious amounts of water.[8]

-

-

4-Nitrobenzaldehyde:

-

Solvents (Chloroform, Ethanol):

-

Hazards: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. Ethanol is flammable.

-

Handling: All solvent manipulations should be performed in a chemical fume hood. Keep away from ignition sources.

-

Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible.[8] All personnel must be trained on the specific hazards of the chemicals and the emergency procedures.

Conclusion

The synthesis of this compound from o-phenylenediamine is a well-established and highly adaptable reaction. By understanding the underlying mechanism involving Schiff base formation and cyclization, researchers can make informed decisions regarding the choice of catalyst, solvent, and reaction conditions to optimize the outcome. The protocol provided herein offers a reliable and high-yielding pathway to this important synthetic intermediate. Adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel. This guide serves as a foundational resource for scientists aiming to leverage the versatile benzimidazole scaffold in their research and development endeavors.

References

- 1. This compound|CAS 729-13-5 [benchchem.com]

- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nj.gov [nj.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the NMR and FTIR Characterization of 2-(4-nitrophenyl)-1H-benzimidazole

Abstract

This technical guide provides an in-depth exploration of the synthesis and spectroscopic characterization of 2-(4-nitrophenyl)-1H-benzimidazole, a molecule of significant interest in medicinal chemistry and materials science.[1][2] As a privileged structure in drug discovery, the benzimidazole scaffold is a cornerstone in the development of novel therapeutic agents.[3][4] This guide, tailored for researchers, scientists, and drug development professionals, offers a detailed narrative on the causality behind experimental choices, self-validating protocols, and authoritative grounding in scientific literature. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy as powerful tools for the unambiguous structural elucidation of this heterocyclic compound.

Introduction: The Significance of this compound

Benzimidazole derivatives are a critical class of heterocyclic compounds, widely recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[4][5] The title compound, this compound (CAS RN: 729-13-5), is a light yellow to orange crystalline powder with the molecular formula C₁₃H₉N₃O₂ and a molecular weight of 239.23 g/mol .[3] Its structure, featuring a benzimidazole core substituted with a 4-nitrophenyl group, makes it a versatile building block for the synthesis of more complex, biologically active molecules.[1][3] The electron-withdrawing nature of the nitro group significantly influences the electronic properties and reactivity of the benzimidazole system, making its precise characterization paramount for its application in drug design and development.[1][2]

Synthesis of this compound: A Methodological Approach

The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine and 4-nitrobenzaldehyde.[1][3][6] This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the stable benzimidazole ring.[1][3][6]

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol outlines a reliable and efficient one-pot synthesis of the title compound.

-

Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in ethanol (30 mL) with gentle heating and stirring.

-

Addition of Aldehyde: Once a clear solution is obtained, add 4-nitrobenzaldehyde (1.51 g, 10 mmol) to the flask.

-

Reaction: Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Recrystallization: For higher purity, recrystallize the crude product from ethanol to obtain light yellow to orange crystals.[3]

Spectroscopic Characterization: Unveiling the Molecular Structure

The unambiguous identification and purity assessment of the synthesized this compound are critically dependent on spectroscopic techniques. NMR and FTIR spectroscopy provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[4] For this compound, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms and the overall structure. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's solubility.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

N-H Proton: The proton attached to the nitrogen of the imidazole ring is highly deshielded and appears as a broad singlet far downfield, typically in the range of δ 13.31 ppm.[7] This significant downfield shift is attributed to the anisotropic effect of the aromatic rings and intermolecular hydrogen bonding with the DMSO-d₆ solvent.[4]

-

Aromatic Protons: The protons on the benzimidazole and nitrophenyl rings resonate in the aromatic region (δ 7.0-8.5 ppm).[4]

-

The protons of the 4-nitrophenyl ring appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the nitro group are more deshielded (around δ 8.44-8.41 ppm) than the protons meta to the nitro group.[7]

-

The protons on the benzimidazole ring typically show a more complex splitting pattern due to their coupling with each other.[7]

-

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

C=N Carbon: The carbon atom of the imidazole ring double-bonded to nitrogen (C2) is significantly deshielded and appears at a characteristic chemical shift.

-

Aromatic Carbons: The remaining aromatic carbons of both the benzimidazole and nitrophenyl rings appear in the typical aromatic region (δ 110-150 ppm). The carbon attached to the nitro group (C-NO₂) is highly deshielded.[7]

| Assignment | ¹H NMR (DMSO-d₆) Chemical Shift (δ, ppm) | ¹³C NMR (DMSO-d₆) Chemical Shift (δ, ppm) |

| N-H | ~13.31 (s, 1H)[7] | - |

| Aromatic-H (Nitrophenyl) | ~8.44-8.41 (m, 4H)[7] | ~149.46 (C-N), ~148.26 (C-NO₂), ~127.85, ~124.76[7] |

| Aromatic-H (Benzimidazole) | ~7.73-7.66 (m, 2H), ~7.28 (s, 2H)[7] | ~136.50[7] |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the specific instrument used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

N-H Stretch: A broad absorption band in the region of 3436 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.[7] The broadening is due to hydrogen bonding.

-

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond in the imidazole ring typically appears around 1607 cm⁻¹.[7]

-

N-O Stretches (Nitro Group): The nitro group exhibits two characteristic strong absorption bands corresponding to asymmetric and symmetric stretching vibrations. These are typically observed around 1516 cm⁻¹ (asymmetric) and 1338 cm⁻¹ (symmetric).[7][8]

-

Aromatic C=C Stretches: Multiple bands in the region of 1600-1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the aromatic rings give rise to absorptions in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| N-H (Imidazole) | Stretching | ~3436 (broad)[7] |

| C=N (Imidazole) | Stretching | ~1607[7] |

| NO₂ (Nitro) | Asymmetric Stretching | ~1516[7] |

| NO₂ (Nitro) | Symmetric Stretching | ~1338[7] |

| C=C (Aromatic) | Stretching | ~1600-1450 |

| C-H (Aromatic) | Bending (out-of-plane) | ~900-675[9] |

Diagram of the Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Conclusion: A Validated Molecular Identity

The combined application of NMR and FTIR spectroscopy provides a robust and self-validating system for the characterization of this compound. The ¹H and ¹³C NMR data confirm the precise atomic connectivity and the electronic environment of each nucleus, while the FTIR spectrum verifies the presence of all key functional groups. This comprehensive spectroscopic fingerprint is essential for ensuring the identity, purity, and quality of the compound, which are critical prerequisites for its use in drug discovery and materials science research. The methodologies and data presented in this guide serve as an authoritative reference for scientists working with this important class of heterocyclic compounds.

References

- 1. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 729-13-5 [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Photophysical Properties of 2-(4-nitrophenyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the photophysical properties of 2-(4-nitrophenyl)-1H-benzimidazole, a molecule of significant interest in medicinal chemistry and materials science. The presence of the benzimidazole core, a prevalent motif in biologically active compounds, coupled with the electron-withdrawing 4-nitrophenyl substituent, imparts unique electronic and photophysical characteristics to this molecule.[1][2] This document delves into the synthesis, theoretical underpinnings of its electronic structure, and a detailed exploration of its expected photophysical behavior, while also providing actionable experimental protocols for its characterization.

Molecular Structure and Synthesis

This compound (NPBI) possesses a planar benzimidazole ring system linked to a nitrophenyl group at the 2-position. The structural and electronic properties of NPBI are significantly influenced by the electron-withdrawing nitro group, which plays a crucial role in its potential applications in coordination chemistry, medicinal chemistry, and materials science.[1][2]

Synthetic Pathway

The most common and efficient synthesis of NPBI involves the condensation of o-phenylenediamine with 4-nitrobenzaldehyde.[3][4][5] This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the stable benzimidazole ring.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of NPBI

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

o-phenylenediamine

-

4-nitrobenzaldehyde

-

Ethanol (reagent grade)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a 250 mL round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable volume of ethanol.

-

To this solution, add 4-nitrobenzaldehyde (1 equivalent) and a magnetic stir bar.

-

Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure, yellow crystals of this compound.[3]

-

Dry the purified product in a vacuum oven.

Characterization:

The structure and purity of the synthesized NPBI should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N, NO₂).

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

Theoretical Framework: Electronic Structure and Transitions

Computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide invaluable insights into the electronic structure and photophysical properties of molecules like NPBI.

Molecular Orbitals and Electronic Transitions

A theoretical study on the closely related 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole using DFT/B3LYP with the 6-311++G(d,p) basis set in DMSO reveals key electronic features that are likely transferable to NPBI. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic transitions.

-

HOMO: Typically localized on the benzimidazole ring system, indicating its electron-donating character.

-

LUMO: Primarily distributed over the 4-nitrophenyl moiety, reflecting its electron-accepting nature due to the strongly electron-withdrawing nitro group.

The primary electronic transition responsible for the lowest energy absorption band is a π-π* transition with significant intramolecular charge transfer (ICT) character.[1] Upon photoexcitation, electron density is transferred from the benzimidazole (donor) to the nitrophenyl (acceptor) part of the molecule.

Caption: Jablonski diagram illustrating the main electronic transition in NPBI.

Photophysical Properties: A Detailed Analysis

The photophysical properties of NPBI are dictated by its electronic structure, particularly the ICT character of its lowest excited state.

UV-Vis Absorption Spectroscopy

Table 1: Reported UV Maxima for this compound

| Solvent | λmax (nm) | Reference |

| Not Specified | 375 | [6] |

It is anticipated that this absorption band will exhibit solvatochromism, a shift in the absorption maximum with changing solvent polarity.

Solvatochromic Effects: The Influence of the Environment

The significant change in dipole moment between the ground and the ICT excited state suggests that the photophysical properties of NPBI will be highly sensitive to the solvent environment.

-

Hypsochromic Shift (Blue Shift) in Nonpolar Solvents: In nonpolar solvents, the ground state is more stabilized than the excited state, leading to a higher energy gap and a blue-shifted absorption.

-

Bathochromic Shift (Red Shift) in Polar Solvents: Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, resulting in a lower energy gap and a red-shifted absorption and emission.

The study of solvatochromism provides a deeper understanding of the electronic redistribution upon excitation.

Fluorescence Properties: The Role of the Nitro Group

While benzimidazole derivatives can be fluorescent, the presence of a nitro group often leads to fluorescence quenching.[1][7][8][9][10] This quenching can occur through several mechanisms, including:

-

Enhanced Intersystem Crossing (ISC): The nitro group can promote the transition from the singlet excited state (S₁) to the triplet state (T₁), which is typically non-emissive in solution at room temperature.

-

Increased Non-radiative Decay: The nitro group can provide vibrational modes that facilitate the dissipation of the excitation energy as heat rather than light.

-

Photoinduced Electron Transfer (PET): In some cases, the excited fluorophore can be quenched by electron transfer to the nitro group.

Due to these quenching pathways, it is expected that this compound will exhibit weak fluorescence or be non-fluorescent in most solvents.

Experimental Workflows for Photophysical Characterization

To fully elucidate the photophysical properties of NPBI, a series of spectroscopic measurements are required. The following protocols provide a framework for these investigations.

Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of NPBI in a range of solvents with varying polarity.

Equipment:

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

A series of spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, DMSO)

Procedure:

-

Prepare a stock solution of NPBI in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of NPBI in each of the chosen solvents. The absorbance at the λmax should be between 0.1 and 0.2 for fluorescence measurements to avoid inner filter effects.

-

Record the UV-Vis absorption spectrum for each solution from 200 to 600 nm.

-

For each solution, record the fluorescence emission spectrum. The excitation wavelength should be set at the λmax of the lowest energy absorption band.

-

Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at the fluorescence maximum.

Caption: Workflow for spectroscopic characterization of NPBI.

Protocol: Determination of Fluorescence Quantum Yield (ΦF)

Objective: To quantify the fluorescence efficiency of NPBI.

Principle: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Equipment:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

Procedure:

-

Prepare a series of solutions of both the NPBI sample and the quantum yield standard with absorbances less than 0.1 at the excitation wavelength.

-

Record the absorption spectra of all solutions.

-

Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield using the following equation:

ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (η²sample / η²standard)

Where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Protocol: Measurement of Fluorescence Lifetime (τ)

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Principle: Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes in the nanosecond range.[11]

Equipment:

-

TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.[11][12][13][14]

Procedure:

-

Prepare a dilute solution of NPBI.

-

Excite the sample with the pulsed light source at a high repetition rate.

-

The detector registers the arrival time of the first photon emitted after each excitation pulse.

-

The timing electronics build a histogram of the arrival times of the photons.

-

The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime(s).

Potential Applications and Future Directions

The unique photophysical properties of this compound, particularly its potential for solvatochromism and fluorescence quenching, open up possibilities for various applications:

-

Chemical Sensors: The sensitivity of its spectral properties to the local environment could be exploited for sensing applications.

-

Molecular Probes: As a building block, it can be incorporated into larger molecular systems to probe biological environments.

-

Materials Science: The charge transfer characteristics are relevant for the development of nonlinear optical materials.

Future research should focus on obtaining comprehensive experimental data on the fluorescence properties of NPBI to validate the theoretical predictions and to fully explore its potential in various scientific and technological fields.

References

- 1. ioe.sxu.edu.cn [ioe.sxu.edu.cn]

- 2. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Fluorescence quenching of CdSe quantum dots by nitroaromatic explosives and their relative compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]

- 9. chalcogen.ro [chalcogen.ro]

- 10. westmont.edu [westmont.edu]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. physicsopenlab.org [physicsopenlab.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.uci.edu [chem.uci.edu]

exploring the chemical reactivity of the nitro group in 2-(4-nitrophenyl)-1H-benzimidazole

An In-Depth Technical Guide to the Chemical Reactivity of the Nitro Group in 2-(4-Nitrophenyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a cornerstone in medicinal chemistry, primarily due to the versatile reactivity of its nitro group. This guide provides a comprehensive exploration of the chemical transformations of this nitro group, with a focus on its reduction to the corresponding amine and its role in activating the phenyl ring for nucleophilic aromatic substitution (SNAr). By synthesizing mechanistic principles with detailed, field-proven experimental protocols, this document serves as a technical resource for researchers leveraging this privileged structure in drug discovery and development. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative literature.

Introduction: The Strategic Importance of the Nitro Group

This compound is a versatile building block in medicinal chemistry and organic synthesis.[1] The benzimidazole core is a recognized "privileged structure" in drug discovery, appearing in a wide range of biologically active compounds.[2][3][4][5][6] The true synthetic versatility of this molecule, however, lies in the chemical reactivity of the 4-nitro group. This powerful electron-withdrawing group serves two primary strategic purposes:

-

A Precursor to the Essential Amino Group: The reduction of the nitro group to a primary amine is a pivotal transformation. This conversion dramatically alters the electronic properties of the substituent, from strongly electron-withdrawing (Hammett constant σp = +0.78) to strongly electron-donating (σp = -0.66).[7] The resulting 2-(4-aminophenyl)-1H-benzimidazole is a key intermediate for a vast array of subsequent reactions, including amide bond formation, sulfonamide synthesis, and diazotization, enabling the construction of complex molecular architectures with diverse pharmacological activities.[2][8]

-

An Activator for Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the phenyl ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself. This allows for the displacement of a suitable leaving group (or, in some cases, the nitro group itself) by a variety of nucleophiles, providing a direct route to functionalize the phenyl ring.[9][10][11]

This guide will provide a detailed examination of these two key areas of reactivity, offering both the theoretical underpinnings and practical, step-by-step methodologies for their successful implementation in a laboratory setting.

The Cornerstone Transformation: Reduction of the Nitro Group

The reduction of the aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates, most notably nitroso and hydroxylamine species.[7][12] The choice of reducing agent and reaction conditions is critical and depends on factors such as the presence of other functional groups, desired selectivity, and scalability. We will explore two of the most reliable and widely used methods for this transformation: catalytic hydrogenation and chemical reduction with stannous chloride (SnCl2).

Mechanism of Nitro Group Reduction

The reduction can follow two primary pathways:

-

Direct Hydrogenation Pathway: This is the most common route in catalytic hydrogenation, involving the stepwise addition of hydrogen. The nitro group is first reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.[12]

-

Condensation Pathway: This pathway can occur under certain conditions, where the intermediate nitroso and hydroxylamine species can condense to form azoxy, azo, and hydrazo compounds, which are then further reduced to the amine. Careful control of reaction conditions is necessary to favor the direct pathway and minimize these byproducts.

Diagram 1: General Mechanistic Pathways for Nitro Group Reduction

A simplified diagram illustrating the direct hydrogenation and potential condensation pathways.

Caption: Mechanistic pathways for the reduction of an aromatic nitro group.

Experimental Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency and clean reaction profile, typically yielding the product with minimal workup.[13][14] Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[15]

Causality Behind Experimental Choices:

-

Catalyst: 10% Pd/C is a standard and robust catalyst. The carbon support provides a high surface area for the reaction.

-

Solvent: A protic solvent like ethanol or methanol is typically used to facilitate proton transfer during the reduction.

-

Hydrogen Source: A balloon filled with hydrogen gas provides a simple and effective way to maintain a positive pressure of H₂. For larger-scale reactions, a Parr shaker or similar hydrogenation apparatus is used.

-

Inert Atmosphere: The initial flushing with an inert gas (nitrogen or argon) is crucial to remove oxygen, which can be a safety hazard in the presence of hydrogen and a catalyst.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 g, 4.18 mmol) and ethanol (40 mL).

-

Inerting: Seal the flask with a septum and flush with nitrogen or argon for 5-10 minutes to remove air.

-

Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10% w/w) to the suspension.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure a hydrogen atmosphere.

-

Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 4-6 hours).

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry; ensure the filter cake is kept wet with solvent during filtration.

-

Isolation: Wash the Celite® pad with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure to yield 2-(4-aminophenyl)-1H-benzimidazole as a solid.

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Experimental Protocol 2: Chemical Reduction using Stannous Chloride (SnCl₂)

Reduction with stannous chloride in an acidic medium is a classic and reliable method, particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[16][17][18][19]

Causality Behind Experimental Choices:

-

Reducing Agent: SnCl₂·2H₂O acts as the electron donor, with the tin(II) being oxidized to tin(IV).[18]

-

Solvent and Acid: Concentrated hydrochloric acid provides the acidic medium and the necessary protons for the reduction. Ethanol is used as a co-solvent to aid in the solubility of the starting material.

-

Temperature: Heating the reaction mixture accelerates the rate of reduction.

-

Neutralization: After the reduction is complete, the acidic solution is neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the tin salts and allow for the extraction of the free amine product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 g, 4.18 mmol) in ethanol (20 mL).

-

Reagent Addition: Add SnCl₂·2H₂O (4.72 g, 20.9 mmol, 5 equivalents) to the suspension.

-

Reaction: Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (10 mL). After the addition, remove the ice bath and heat the mixture to reflux (around 80-90 °C).

-

Monitoring: Monitor the reaction by TLC until the starting material is no longer visible (typically 1-3 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium hydroxide (NaOH) until the solution is basic (pH > 8), which will cause the precipitation of tin salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to afford the crude 2-(4-aminophenyl)-1H-benzimidazole.

-

Purification: The product can be purified by column chromatography on silica gel or by recrystallization.

Diagram 2: Experimental Workflow for Nitro Group Reduction

A flowchart illustrating the general steps for the reduction of this compound.

Caption: General workflow for the reduction and analysis of the product.

Comparative Data and Characterization

| Parameter | Catalytic Hydrogenation (Pd/C) | Stannous Chloride (SnCl₂) |

| Typical Yield | >90% | 70-90% |

| Purity | Generally high, often requires minimal purification | May require purification to remove tin salts |

| Safety | Requires handling of H₂ gas and pyrophoric catalyst | Involves corrosive acid and exothermic reaction |

| Compatibility | Sensitive to other reducible groups (e.g., alkenes, alkynes, some protecting groups) | Tolerant of many other functional groups |

Characterization Data for 2-(4-aminophenyl)-1H-benzimidazole:

-

Appearance: Off-white to pale yellow solid.

-

IR (KBr, cm⁻¹): ~3400-3200 (N-H stretching, amine and imidazole), ~1620 (C=N stretching).[20]

-

¹H NMR (DMSO-d₆, δ ppm): ~12.5 (s, 1H, imidazole N-H), ~7.5-7.6 (m, 2H, Ar-H), ~7.1-7.2 (m, 2H, Ar-H), ~6.6-6.8 (d, 2H, Ar-H), ~5.5-5.8 (s, 2H, -NH₂). Note: Chemical shifts can vary depending on solvent and concentration.[21][22][23][24]

-

¹³C NMR (DMSO-d₆, δ ppm): ~152, ~148, ~144, ~135, ~128, ~121, ~118, ~114, ~111.[20][21][24]

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group makes the phenyl ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[9][11]

While the nitro group itself can sometimes be displaced, it is more common for it to activate the ring for the displacement of another leaving group, such as a halogen, positioned ortho or para to it. However, intramolecular SNAr reactions where the nitro group is displaced have been reported, highlighting its reactivity.[12]

General Principles of SNAr on this Scaffold

-

Activation: The nitro group at the 4-position strongly activates the ring for nucleophilic attack.

-

Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines.

-

Leaving Group: A good leaving group (e.g., F, Cl, Br) is typically required at a position activated by the nitro group (i.e., ortho or para to it).

Due to the lack of an inherent leaving group on the 4-nitrophenyl ring of the title compound, intermolecular SNAr is less common than on halo-substituted analogs. However, the principle remains a key aspect of the nitro group's reactivity. For instance, in a related compound like 2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole, the fluorine atom would be highly activated for displacement by a nucleophile.

Applications in Drug Discovery and Development

The transformation of the nitro group to an amine unlocks a vast potential for developing pharmacologically active compounds. The resulting 2-(4-aminophenyl)-1H-benzimidazole is a versatile intermediate for creating libraries of compounds for screening against various therapeutic targets.[2][3][4][6][7][25][26][27]

Examples of Applications:

-

Anticancer Agents: The benzimidazole scaffold is found in numerous anticancer agents. The amino group of 2-(4-aminophenyl)-1H-benzimidazole can be acylated or reacted with various electrophiles to produce compounds with antiproliferative activity.[2]

-

Antimicrobial Agents: Derivatives of 2-(4-aminophenyl)-1H-benzimidazole have been synthesized and shown to possess antibacterial and antifungal properties.[8]

-

Anti-inflammatory Agents: The benzimidazole core is also present in anti-inflammatory drugs. The amino group provides a handle for introducing pharmacophores that can interact with targets in inflammatory pathways.[3]

Diagram 3: Synthetic Utility of 2-(4-aminophenyl)-1H-benzimidazole

A diagram showing the conversion of the nitro compound to the amine and its subsequent derivatization.

Caption: Synthetic pathways from 2-(4-aminophenyl)-1H-benzimidazole.

Conclusion

The nitro group in this compound is not merely a static substituent but a highly reactive and strategically vital functional group. Its facile reduction to the corresponding amine provides access to a wealth of synthetic possibilities, making 2-(4-aminophenyl)-1H-benzimidazole a critical intermediate in the synthesis of numerous pharmacologically active molecules. Furthermore, the activating effect of the nitro group on the phenyl ring opens up avenues for nucleophilic aromatic substitution reactions. A thorough understanding of the mechanisms and experimental protocols governing these transformations is essential for any researcher working in the field of medicinal chemistry and drug development. The methodologies and insights provided in this guide serve as a robust foundation for the effective utilization of this versatile chemical scaffold.

References

- 1. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Intramolecular aromatic nucleophilic substitution of the benzimidazole-activated nitro group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. html.rhhz.net [html.rhhz.net]

- 17. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 18. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 19. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. rsc.org [rsc.org]

- 23. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. ijpsjournal.com [ijpsjournal.com]

- 27. citedrive.com [citedrive.com]

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 2-(4-nitrophenyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(4-nitrophenyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole derivatives are recognized as privileged structures in drug discovery due to their wide array of biological activities.[1] This document delineates the synthesis, spectroscopic characterization, and advanced computational analysis of the title compound. By integrating experimental data with theoretical calculations, we aim to provide a comprehensive understanding of its structural, electronic, and reactive properties, thereby facilitating its application in rational drug design and materials science. Computational approaches, including Density Functional Theory (DFT) and molecular docking, have become indispensable tools in the design and development of novel benzimidazole-based therapeutic agents.[2]

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, formed by the fusion of benzene and imidazole rings, is a structural motif present in numerous biologically active compounds.[3][4][5] Its resemblance to natural purines allows for facile interaction with various biomacromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5][6] The this compound (NPBI) molecule, with its electron-withdrawing nitro group, presents unique electronic and structural characteristics that make it a valuable precursor for the synthesis of novel bioactive agents and a subject of fundamental scientific inquiry.[3][6] The presence of the nitro group can modulate the biological activity of the benzimidazole core, making derivatives of NPBI promising candidates for various therapeutic applications.[3][6]

Synthesis and Spectroscopic Characterization

The synthesis and characterization of NPBI are foundational to any further computational or biological investigation. Accurate experimental data provides the necessary validation for theoretical models.

Synthetic Pathway

A common and effective method for the synthesis of this compound involves the condensation reaction of o-phenylenediamine (OPD) with 4-nitrobenzaldehyde.[1][3][6][7][8]

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: Dissolve equimolar amounts of o-phenylenediamine and 4-nitrobenzaldehyde in a suitable solvent, such as ethanol.

-

Reaction: The initial step is a condensation reaction that forms a Schiff base precursor, N-(4-nitrobenzyl)benzene-1,2-diamine.[1][3][7] This involves the nucleophilic attack of an amino group from OPD on the carbonyl carbon of the aldehyde.[1][3][6]

-

Cyclization: The Schiff base intermediate undergoes subsequent cyclization to form the stable benzimidazole ring.[1][3] This step can be facilitated by refluxing the reaction mixture for a period of 2-4 hours.[3]

-

Isolation and Purification: After cooling, the product precipitates out of the solution. The solid is then collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent to yield a light yellow to orange crystalline powder.[1]

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Spectroscopic techniques are crucial for confirming the structure and purity of the synthesized compound.

Table 1: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

| FT-IR (KBr, cm⁻¹) | 3436 (N-H stretch), 1607 (C=N stretch), 1516 & 1338 (NO₂ asymmetric and symmetric stretch) | [9] |

| ¹H NMR (600 MHz, DMSO-d₆, δ ppm) | 13.31 (s, 1H, NH), 8.44-8.41 (m, 4H, Ar-H), 7.73-7.66 (m, 2H, Ar-H), 7.28 (s, 2H, Ar-H) | [9] |

| ¹³C NMR (150 MHz, DMSO-d₆, δ ppm) | 149.46, 148.26, 136.50, 127.85, 124.76 | [9] |

These experimental values serve as benchmarks for the validation of computational results.

Computational Deep Dive: Unveiling Molecular Properties

Computational chemistry provides invaluable insights into the molecular structure, electronic properties, and reactivity of this compound, complementing and extending experimental findings.

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[10] It is widely employed to calculate optimized geometries, vibrational frequencies, and electronic properties of molecules.[10]

Protocol: DFT Calculation Workflow

-

Structure Input: The initial molecular structure of this compound is drawn using a molecular editor and imported into a computational chemistry software package like Gaussian.

-

Method and Basis Set Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used and reliable method for such calculations. A basis set like 6-311++G(d,p) provides a good balance of accuracy and computational cost.[11]

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to simulate the IR spectrum.

-

Property Calculations: Various electronic properties such as HOMO-LUMO energies, Mulliken atomic charges, and Natural Bond Orbital (NBO) analysis are then calculated on the optimized geometry.

Caption: A typical workflow for DFT calculations.

Molecular Geometry

DFT calculations provide precise bond lengths and angles, which can be compared with experimental data from X-ray crystallography for validation. The dihedral angle between the benzimidazole moiety and the nitrophenyl ring is a key structural parameter influencing the molecule's conjugation and overall shape. For a similar compound, 2-(2-nitrophenyl)-1H-benzimidazole, the dihedral angle was found to be 40.08 (6)°.[12]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[13]

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.[13]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[14] The HOMO-LUMO energy gap also confirms that charge transfer occurs within the molecule.

For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO is distributed over both the benzimidazole and the phenyl rings.[13]

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating partial atomic charges, offering insights into the charge distribution within the molecule.[15][16] This information is valuable for understanding electrostatic interactions and predicting reactive sites. However, it's important to note that Mulliken charges can be highly dependent on the basis set used.[15][16][17]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a more detailed picture of bonding and orbital interactions.[18] It helps to understand hyperconjugative interactions and the stabilization energy associated with electron delocalization within the molecule, which are critical for its stability and reactivity.[11]

Molecular Docking: Probing Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[19] It is a key tool in drug discovery for predicting the binding affinity and mode of interaction between a ligand (like NPBI) and a protein target.[2][19][20]

Protocol: Molecular Docking Workflow

-

Protein and Ligand Preparation: Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the ligand (NPBI) is optimized using DFT.

-

Grid Box Generation: Define a grid box around the active site of the protein where the ligand is expected to bind.

-

Docking Simulation: Use software like AutoDock or Schrödinger Maestro to perform the docking calculations.[19][20] The program will explore various conformations and orientations of the ligand within the active site.

-

Analysis of Results: Analyze the docking results to identify the best binding pose based on the docking score (binding energy).[19] Visualize the protein-ligand complex to understand the key interactions, such as hydrogen bonds and hydrophobic interactions.[21]

Caption: General workflow for a molecular docking study.

Molecular docking studies have shown that benzimidazole derivatives can bind to various biological targets. For instance, some derivatives have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease.[22] Others have been investigated as potential inhibitors of beta-tubulin, a target for anticancer drugs.[20] The p-nitrophenyl substituent, in particular, has been noted for its contribution to significant activity against targets like the Epidermal Growth Factor Receptor (EGFR).[21]

Applications and Future Directions

The integration of theoretical and computational studies with experimental work provides a powerful platform for the rational design of novel this compound derivatives with enhanced biological activities. The insights gained from DFT and molecular docking can guide synthetic efforts towards molecules with improved potency, selectivity, and pharmacokinetic profiles.

Future research could focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models for the biological activity of new derivatives.[2]

-

Molecular Dynamics (MD) simulations: To study the dynamic behavior and stability of the ligand-protein complex over time.[2][20]

-

Synthesis and biological evaluation: Of new derivatives designed based on computational predictions to validate the theoretical models.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational approaches used to study this compound. From its synthesis and spectroscopic characterization to in-depth analysis of its electronic structure and potential biological interactions, the combination of experimental and computational methods offers a robust framework for understanding and exploiting the properties of this important molecule. For researchers in drug discovery and materials science, these methodologies are essential for accelerating the development of new and effective chemical entities.

References

- 1. This compound|CAS 729-13-5 [benchchem.com]

- 2. impactfactor.org [impactfactor.org]

- 3. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. isca.me [isca.me]

- 6. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CAS#:54821-03-3 | 2-(4-nitrophenyl)-1-[(4-nitrophenyl)methyl]benzimidazole | Chemsrc [chemsrc.com]

- 9. rsc.org [rsc.org]

- 10. abechem.com [abechem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Dual Pathways, One Framework: Theoretical Insights into the Benzimidazole × Benzodiazepine Crossroads from o‑Phenylenediamine and 2‑Cyanoacrylate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mulliken [cup.uni-muenchen.de]

- 16. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 17. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 18. researchgate.net [researchgate.net]

- 19. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ukm.my [ukm.my]

- 22. Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Novel Biological Activities of 2-(4-Nitrophenyl)-1H-Benzimidazole Derivatives

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purine nucleosides allows it to interact readily with various biopolymers, leading to a broad spectrum of biological activities.[2][3] This versatility has made benzimidazole derivatives a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4]

Within this important class of compounds, the 2-(4-nitrophenyl)-1H-benzimidazole core serves as a particularly valuable and versatile building block.[1] The presence of the electron-withdrawing nitro group can significantly modulate the compound's electronic properties and biological activity, making its derivatives promising candidates for novel drug discovery.[5]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the novel biological activities of this compound derivatives. We will delve into their potent anticancer and antimicrobial properties, touch upon their anti-inflammatory potential, and elucidate the underlying mechanisms and structure-activity relationships (SAR) that govern their efficacy.

Part 1: Synthesis and Chemical Backbone

The foundational step in exploring the biological potential of this class of molecules is a robust and efficient synthesis protocol. The most common and direct route to the this compound scaffold is the condensation reaction between an o-phenylenediamine (or its substituted analogs) and 4-nitrobenzaldehyde.[1][5][6]

Causality of the Synthetic Choice: This method is favored due to its straightforward nature and the ready availability of starting materials. The reaction proceeds via a well-understood mechanism involving two key steps:

-

Schiff Base Formation: A nucleophilic attack by the primary amino groups of the o-phenylenediamine on the carbonyl carbon of 4-nitrobenzaldehyde.[1][5] This forms a crucial Schiff base (imine) intermediate.

-

Cyclization: An intramolecular cyclization of the intermediate, typically promoted by heat or a catalyst, followed by aromatization to yield the stable benzimidazole ring.[5]

The true power of this scaffold lies in its potential for diversification. Further functionalization, particularly at the N-1 position of the imidazole ring, allows for the creation of extensive libraries of derivatives with tailored physicochemical and biological properties.[7]

Experimental Protocol: General Synthesis of this compound

This protocol provides a self-validating framework for the synthesis of the core structure.

Materials:

-

o-Phenylenediamine (1.0 eq)

-

4-Nitrobenzaldehyde (1.0 eq)

-

Sodium metabisulfite (Na₂S₂O₅) (catalytic amount) or another suitable oxidant/catalyst

-

N,N-Dimethylformamide (DMF) or Ethanol as solvent

-

Standard laboratory glassware for reflux and filtration

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in a suitable solvent like DMF.[8]

-

Catalyst Addition: Add a catalytic amount of sodium metabisulfite. The causality here is that the catalyst facilitates the oxidative cyclization required to form the aromatic benzimidazole ring.

-

Reflux: Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 3-5 hours.

-

Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the precipitate, wash it thoroughly with water, and dry it. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry. The expected product is typically a light yellow to orange crystalline powder with a high melting point (approx. 307°C).[1]

Caption: General workflow for the synthesis of the core benzimidazole scaffold.

Part 2: Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines including lung (A549), breast (MCF7, MDA-MB-231), colon (HCT 116), and prostate (PC3).[9][10]

Mechanism of Action: A Multi-pronged Attack

The anticancer efficacy of these compounds is not attributed to a single mechanism but rather a combination of cellular assaults that culminate in cancer cell death.

-

Induction of Apoptosis: Many active derivatives trigger programmed cell death, a critical hallmark of effective anticancer drugs. This is often confirmed by observing an increase in the activity of executioner caspases, such as caspase-3 and caspase-7.[11]

-

Cell Cycle Arrest: Certain compounds have been shown to halt the cell division cycle, preventing the proliferation of cancer cells. Arrest is frequently observed at the G2/M or S phase of the cycle.[12]

-

Enzyme Inhibition: A key mechanism for some derivatives is the inhibition of critical enzymes involved in cancer progression. This includes dihydrofolate reductase (DHFR), which is vital for nucleotide synthesis, and various protein kinases that regulate cell growth and survival pathways.[4] Some benzimidazoles have also been investigated as Topoisomerase II inhibitors, preventing DNA replication in cancer cells.[13]